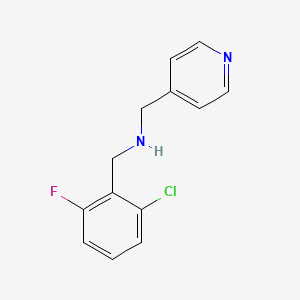

2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine

Description

Contextualization within Halogenated Benzylamine (B48309) and Pyridine (B92270) Derivatives in Drug Discovery

The strategic inclusion of halogen atoms on a benzylamine scaffold is a well-established practice in medicinal chemistry. Halogens like chlorine and fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity for its target protein. patsnap.comdrugdesign.org The specific 2-chloro-6-fluoro substitution pattern has been explored in various contexts, including the development of potent anti-HIV agents. nih.gov Studies on these agents revealed that the 2-chloro-6-fluorobenzyl group plays a critical role in the binding and inhibitory activity of the compounds. More broadly, halogenated benzylamines serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. google.com The benzylamine core itself is a prevalent structural element in numerous FDA-approved drugs, highlighting its medicinal relevance. researchgate.net

Overview of Therapeutic Area Relevance for Compounds with Similar Structural Motifs

Structural motifs similar to those found in (2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine are associated with a wide spectrum of biological activities. The combination of a halogenated aromatic ring and a nitrogen-containing heterocycle is a common feature in drugs targeting various diseases.

The 2-chloro-6-fluorobenzyl moiety, for instance, has been incorporated into non-nucleoside reverse transcriptase inhibitors (NNRTIs) that show picomolar activity against wild-type HIV-1 and clinically relevant mutant strains. nih.gov Benzylamine derivatives more broadly have been investigated for their potential as antifungal and anticancer agents. nih.govresearchgate.net

Pyridine derivatives have demonstrated remarkable therapeutic versatility. They form the core of drugs used in oncology, infectious diseases, and neurology. nih.govtandfonline.comglobalresearchonline.net The pyridine scaffold is present in numerous approved pharmaceuticals for treating conditions such as cancer, tuberculosis, HIV/AIDS, and Alzheimer's disease. nih.govnih.gov Its derivatives have been extensively explored for a range of biological activities, as detailed in the table below.

| Structural Motif | Associated Therapeutic Areas | Examples of Biological Activity |

|---|---|---|

| Halogenated Benzylamine | Antiviral (Anti-HIV) | Incorporated into potent non-nucleoside reverse transcriptase inhibitors. nih.gov |

| Halogenated Benzylamine | Antifungal | Novel benzylamine derivatives have been synthesized and evaluated for antimycotic potency. nih.gov |

| Halogenated Benzylamine | Anticancer | Platinum(IV) complexes supported by halogenated benzylamine derivatives expressed impressive anticancer activities against the MCF-7 cell line. researchgate.net |

| Pyridine Derivatives | Anticancer | Pyridine-based compounds have been evaluated for topoisomerase inhibitory activity and cytotoxicity against human cancer cell lines. rsc.orgtandfonline.comglobalresearchonline.net |

| Pyridine Derivatives | Antiviral | Derivatives have shown potent inhibition of viruses such as HIV and classical swine fever virus (CSFV). globalresearchonline.net |

| Pyridine Derivatives | Antimicrobial | Pyridine-containing compounds exhibit a broad spectrum of activity against Gram-positive and Gram-negative bacteria. nih.govresearchgate.net |

| Pyridine Derivatives | Anti-inflammatory | Used as scaffolds for non-steroidal anti-inflammatory drugs (NSAIDs) like piroxicam. nih.govnih.gov |

| Pyridine Derivatives | Central Nervous System (CNS) Disorders | Derivatives have been developed as cholinesterase inhibitors for potential use in Alzheimer's disease. nih.govnih.gov |

| Pyridine Derivatives | Anticonvulsant | The pyridine nucleus is found in antiepileptic drugs like Perampanel. globalresearchonline.net |

Structure

3D Structure

Properties

IUPAC Name |

N-[(2-chloro-6-fluorophenyl)methyl]-1-pyridin-4-ylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClFN2/c14-12-2-1-3-13(15)11(12)9-17-8-10-4-6-16-7-5-10/h1-7,17H,8-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNCICOGJNKYND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CNCC2=CC=NC=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 Chloro 6 Fluorobenzyl Pyridin 4 Ylmethyl Amine and Its Analogs

Established Synthetic Routes for the (2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine Scaffold

The construction of the core (this compound framework is typically achieved through well-established synthetic transformations. These routes are designed to be efficient and adaptable, allowing for the introduction of various substituents on both the benzyl (B1604629) and pyridine (B92270) rings.

A common and straightforward method for the synthesis of the title compound and its analogs involves a two-step process. This approach generally begins with the reductive amination of a substituted benzaldehyde (B42025) with a suitable pyridine-containing amine. The initial imine formation is followed by in situ reduction to yield the desired secondary amine.

An alternative two-step sequence involves the initial N-alkylation of a pyridine-containing amine with a substituted benzyl halide. This is a versatile method that allows for the coupling of a wide range of commercially available or readily synthesized starting materials. The choice of solvent and base is crucial for optimizing the reaction conditions and minimizing side products.

Nucleophilic substitution reactions are fundamental to the synthesis of the (this compound scaffold. nih.govbeilstein-journals.orglookchem.com The carbon atom of the benzyl halide is electrophilic and readily undergoes substitution by the nucleophilic amine. Similarly, the pyridine ring can be functionalized through nucleophilic aromatic substitution (SNAr) reactions, particularly when activated by electron-withdrawing groups. nih.gov

The halogen atom on the pyridine ring, often at the 2- or 4-position, serves as a leaving group and can be displaced by a variety of nucleophiles, including amines. lookchem.com The efficiency of these reactions is influenced by the nature of the solvent, the temperature, and the presence of catalysts. For instance, palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds in the synthesis of complex pyridine derivatives.

The following table provides examples of nucleophilic substitution reactions used in the construction of related scaffolds:

| Reactant 1 | Reactant 2 | Reaction Type | Product Scaffold |

|---|---|---|---|

| 2-Chloropyridine | Amine | Nucleophilic Aromatic Substitution | 2-Aminopyridine derivative |

| Benzyl bromide | Pyridin-4-ylmethanamine | Nucleophilic Alkylation | N-Benzyl-pyridin-4-ylmethanamine |

| 2,4-Dichloroquinazoline | Primary Amine | Regioselective SNAr | 2-Chloro-4-aminoquinazoline |

Amination reactions are crucial for introducing the key nitrogen linkage in pyridine-based structures. umich.edu These reactions can be broadly categorized into direct and indirect methods. Direct amination of a C-H bond on the pyridine ring is a challenging but highly atom-economical approach. More commonly, a leaving group such as a halogen is first installed on the pyridine ring, which is then displaced by an amine nucleophile.

The Chichibabin reaction is a classic example of a direct amination method for pyridines, although it is generally limited to the synthesis of 2-aminopyridines and requires harsh conditions. Modern advancements in catalysis have led to the development of milder and more versatile amination protocols, including palladium- and copper-catalyzed cross-coupling reactions. These methods allow for the formation of C-N bonds with a wide range of amine coupling partners.

Combinatorial Chemistry Approaches for (this compound Derivative Library Generation

Combinatorial chemistry has become an indispensable tool for the rapid generation of large libraries of compounds for high-throughput screening. nih.govnih.gov This approach is particularly well-suited for the synthesis of derivatives of the (this compound scaffold, where diverse substituents can be introduced at multiple positions.

Solid-phase synthesis is a common technique in combinatorial chemistry, where one of the starting materials is attached to a polymer support. This simplifies the purification process, as excess reagents and byproducts can be washed away. The "split-and-pool" strategy allows for the exponential generation of a large number of unique compounds. Solution-phase combinatorial synthesis, often aided by automated liquid handlers, is another powerful approach for library generation.

The following table outlines a general combinatorial approach for generating a library of (this compound derivatives:

| Building Block 1 (Variable) | Building Block 2 (Variable) | Reaction | Resulting Library |

|---|---|---|---|

| Library of substituted benzyl halides | Library of substituted pyridin-4-ylmethanamines | N-Alkylation | Library of diverse (substituted benzyl)(substituted pyridin-4-ylmethyl)amines |

| Library of substituted benzaldehydes | Library of substituted pyridin-4-ylmethanamines | Reductive Amination | Library of diverse (substituted benzyl)(substituted pyridin-4-ylmethyl)amines |

Preparation of Key Intermediates and Precursors in Related Compound Synthesis

The synthesis of (this compound and its analogs relies on the availability of key intermediates and precursors. researchgate.netgoogle.com The substituted benzyl halide or aldehyde and the functionalized pyridine-containing amine are the primary building blocks.

The synthesis of 2-chloro-6-fluorobenzaldehyde, a key precursor, can be achieved through various methods, including the diazotization of 2-amino-3-chloro-5-fluorotoluene followed by a Sandmeyer-type reaction. researchgate.net Alternatively, the oxidation of the corresponding benzyl alcohol can also yield the desired aldehyde.

Pyridin-4-ylmethanamine and its derivatives can be prepared from 4-cyanopyridine (B195900) through reduction of the nitrile group. The pyridine ring itself can be synthesized through various methods, such as the Hantzsch pyridine synthesis or multicomponent reactions. nih.gov The introduction of substituents on the pyridine ring can be achieved either before or after the formation of the aminomethyl group.

Stereoselective Synthesis and Resolution of Enantiomers/Diastereomers in Related Structures

For analogs of (this compound that contain stereocenters, the development of stereoselective synthetic methods is crucial. nih.gov Chiral auxiliaries, catalysts, or starting materials can be employed to control the stereochemical outcome of the reaction.

Asymmetric reduction of a prochiral imine intermediate is a common strategy for establishing a stereocenter at the benzylic position. This can be achieved using chiral reducing agents or through catalytic hydrogenation with a chiral catalyst.

Alternatively, a racemic mixture of the final compound or a key intermediate can be resolved into its individual enantiomers. This can be accomplished through classical resolution with a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. Chiral chromatography is another powerful technique for the separation of enantiomers on an analytical or preparative scale.

Structure Activity Relationship Sar Studies of 2 Chloro 6 Fluorobenzyl Pyridin 4 Ylmethyl Amine and Its Derivatives

Influence of 2-Chloro-6-fluoro Substitution on Biological Activity

The presence and positioning of halogen atoms on the benzyl (B1604629) ring of benzylamine (B48309) derivatives are critical determinants of their biological activity. The 2-chloro-6-fluoro substitution pattern has been a key area of investigation in the development of various bioactive compounds.

Research into 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) has demonstrated the significant impact of this substitution on anti-HIV-1 activity. These compounds have shown potent activity, with some derivatives exhibiting picomolar efficacy against wild-type HIV-1. nih.govuab.cat When compared to their 6-(2,6-difluorobenzyl) counterparts, the 2-chloro-6-fluoro substituted compounds, particularly with additional C5(methyl) and C6(methyl/ethyl) substitutions, displayed high and broad-spectrum inhibitory activity against clinically relevant HIV-1 mutants. nih.govuab.cat This suggests that the specific electronic and steric properties conferred by the chloro and fluoro groups at the 2 and 6 positions are crucial for potent and broad-spectrum antiviral activity.

Furthermore, studies on 2-arylbenzimidazole derivatives have shown that chlorination at the C-6 position of the benzimidazole ring can enhance antiproliferative activity compared to unsubstituted analogs. nih.gov Specifically, a derivative with chlorine at the C-6 position, fluorine at the meta-position of the benzene ring, and an N,N-diethyl group at the para-position exhibited the most significant antiproliferative effects against various cancer cell lines. nih.gov This highlights the synergistic effect of specific halogen substitutions in enhancing biological potency.

The following table summarizes the influence of the 2-chloro-6-fluoro substitution on the biological activity of related compounds.

| Compound Series | Biological Activity | Key Findings |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones | Anti-HIV-1 | Showed picomolar activity against wild-type HIV-1 and broad-spectrum activity against mutants. nih.govuab.cat |

| Substituted aryl benzylamines | 17β-HSD3 Inhibition | 5-Chloro substitution was well-tolerated and maintained good activity. mdpi.com |

| 2-Arylbenzimidazole derivatives | Antiproliferative | Chlorination at the C-6 position enhanced antiproliferative activity. nih.gov |

Role of the Pyridine (B92270) Moiety and its Positional Isomers on Activity

The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry due to its ability to form hydrogen bonds, its modest basicity which can improve aqueous solubility, and its presence in numerous biologically active molecules. nih.govijnrd.org The position of the nitrogen atom within the ring and the nature of its substituents significantly influence the compound's biological profile.

In the context of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, chemical modification of the pyridine moiety has been explored to optimize biological properties. nuph.edu.ua Specifically, the placement of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus was investigated for its effect on analgesic activity. nuph.edu.ua This study found that such a modification led to increased biological activity, particularly in para-substituted derivatives. nuph.edu.ua

Furthermore, SAR studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-mycobacterial agents have highlighted the importance of the pyridin-2-ylmethylamine group. mdpi.com A range of substituted 7-(2-pyridylmethylamine) derivatives were found to be active, indicating the favorability of this particular linkage and substitution pattern. mdpi.com

The replacement of other aromatic systems with a pyridine ring can have varied effects. In the development of STAT3 inhibitors, replacing the benzene ring of an aromatic carboxylic acid with a pyridine ring greatly reduced the activity of the new analogues. nih.gov This underscores the specific and often non-interchangeable role of the pyridine moiety in molecular recognition.

The table below illustrates the role of the pyridine moiety and its isomers on the activity of different compound classes.

| Compound Class | Biological Target/Activity | Role of Pyridine Moiety |

| N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides | Analgesic | Methylation at position 8 increased activity in para-substituted derivatives. nuph.edu.ua |

| Pyrazol-4-yl-pyridine derivatives | M4 Receptor PAMs | The pyridine core was essential for activity, though minor modifications had little effect. nih.gov |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Anti-mycobacterial | The 7-(2-pyridylmethylamine) substitution was crucial for potent activity. mdpi.com |

| STAT3 Inhibitors | STAT3 Inhibition | Replacement of a benzene ring with pyridine led to a significant loss of activity. nih.gov |

Modifications at the Benzyl Linker and Amine Nitrogen

Modifications to the benzyl linker and the amine nitrogen are common strategies in medicinal chemistry to modulate the potency, selectivity, and pharmacokinetic properties of a compound. These changes can alter the molecule's conformation, flexibility, and ability to interact with its biological target.

In the development of inhibitors for 17β-hydroxysteroid dehydrogenase type 3, modifications to the benzylamine template were explored. mdpi.com It was hypothesized that extending the length of the inhibitor molecule could help realign it within the active site to interact with other hydrophobic regions and the cofactor. mdpi.com This concept was based on the observation that incorporating a large hydrophobic group, such as a t-butyl group, on a piperidine linker in a related series significantly increased activity. mdpi.com This suggests that there is spatial flexibility in this region of the active site, and occupying this space with appropriate groups can be beneficial for improving potency. mdpi.com

Similarly, in the design of STAT3 inhibitors, the linker region was a key focus of modification. nih.govacs.org Replacing a sulfonamide linker with an amide or a methylene group was not well-tolerated. nih.govacs.org However, modifying the glycinamide scaffold by introducing an alanine linker, particularly with an (R)-configuration at the chiral center, led to improved inhibitory activity and selectivity. nih.gov Further constraining the linker by creating a proline-based system also resulted in enhanced potency. nih.govacs.org

The nature of the amine itself is also critical. The synthesis of various N-substituted-3-chloro-2-azetidinones has demonstrated that the substituents on the amine nitrogen can significantly impact antibacterial activity. mdpi.com In the context of antibody-drug conjugates (ADCs), the design of the linker attached to the payload is crucial for stability and efficacy. nih.gov Strategies to address the instability of certain linkers have involved chemical modifications to different parts of the linker and the payload, highlighting the intricate interplay between these components. nih.gov The development of cleavable zwitterionic linkers utilizing benzyl α-ammonium carbamates represents an innovative approach to improve the properties of ADCs by shielding the hydrophobicity of the payload. researchgate.net

The following table summarizes the effects of modifications at the benzyl linker and amine nitrogen.

| Compound Series | Modification | Effect on Activity |

| 17β-HSD3 Inhibitors | Extension of benzyl linker | Predicted to improve potency by accessing additional hydrophobic pockets. mdpi.com |

| STAT3 Inhibitors | Ala- and Pro-linkers | (R)-configuration and constrained linkers enhanced inhibitory activity and selectivity. nih.govacs.org |

| N-Substituted-3-chloro-2-azetidinones | Amine N-substituents | Influenced antibacterial activity. mdpi.com |

| Antibody-Drug Conjugates | Linker modification | Crucial for stability and efficacy, with zwitterionic linkers improving properties. nih.govresearchgate.net |

Impact of Peripheral Substitutions on Potency and Selectivity in Related Analogs

Peripheral substitutions on the core scaffold of a molecule play a pivotal role in fine-tuning its pharmacological profile, including potency, selectivity, and metabolic stability. Strategic placement of various functional groups can lead to enhanced interactions with the target protein, improved physicochemical properties, and reduced off-target effects.

In a series of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, the introduction of a methyl group at position 8 of the pyrido[1,2-a]pyrimidine nucleus was found to increase the analgesic activity, particularly for para-substituted derivatives. nuph.edu.ua This suggests that even small alkyl groups, when appropriately positioned, can have a significant impact on biological activity. For example, a 4-fluorobenzylamide derivative from this series exhibited higher specific activity than the reference drugs Piroxicam and Nabumetone. nuph.edu.ua

Studies on pyrazolo[1,5-a]pyrimidin-7-amines as anti-tuberculosis agents have revealed clear structure-activity relationships for peripheral substitutions. mdpi.com Analogues bearing electron-withdrawing groups were generally inactive, whereas those with electron-donating groups showed activity. mdpi.com The most potent compounds in this series featured strong, amine-based electron-donating groups, such as a 4'-N-morpholine derivative, which displayed excellent inhibitory activity and low toxicity. mdpi.com

The antiproliferative activity of pyridine derivatives is also highly dependent on the nature and position of peripheral substituents. mdpi.com The presence of -OMe, -OH, -C=O, and -NH2 groups has been found to enhance antiproliferative effects, while halogen atoms or bulky groups tend to decrease activity. mdpi.com

In the context of adrenergic beta-mimetic benzylamine derivatives, the exploration of various structural modifications has been a long-standing area of research. nih.govnih.gov These studies have consistently demonstrated that the nature of the substituents on both the aromatic rings and the amine nitrogen are critical for determining the potency and selectivity of these compounds.

The table below provides examples of the impact of peripheral substitutions on the activity of related analogs.

| Compound Series | Peripheral Substitution | Impact on Activity |

| N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides | Methyl group at position 8; 4-fluoro on benzyl ring | Increased analgesic activity. nuph.edu.ua |

| Pyrazolo[1,5-a]pyrimidin-7-amines | Electron-donating groups (e.g., 4'-N-morpholine) | Enhanced anti-mycobacterial activity. mdpi.com |

| Pyridine Derivatives | -OMe, -OH, -C=O, -NH2 groups | Increased antiproliferative activity. mdpi.com |

| Adrenergic beta-mimetic benzylamines | Various aromatic and amine substituents | Critical for potency and selectivity. nih.govnih.gov |

Stereochemical Considerations in Structure-Activity Relationships

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. The three-dimensional arrangement of atoms can significantly influence binding affinity, efficacy, and metabolic stability. Enantiomers or diastereomers of a chiral compound often exhibit different pharmacological profiles.

In the study of 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones (2-Cl-6-F-S-DABOs) as anti-HIV-1 agents, the resolution of stereoisomers revealed significant diastereo- and enantioselectivity. nih.govuab.cat The highest antiviral activity was consistently associated with the (R)-absolute configuration at the stereogenic center of the C6-benzylic position. nih.govuab.cat This was confirmed in both cellular and enzymatic assays, and computational modeling further supported the influence of the stereogenic centers on the binding modes within the HIV-1 reverse transcriptase. nih.govuab.cat

Similarly, in the development of STAT3 inhibitors, stereochemistry at the linker region was found to be a critical determinant of activity. nih.gov Alanine-linker analogues and proline-based derivatives with an (R)-configuration at the chiral center consistently showed improved inhibitory activity and selectivity against STAT3 DNA-binding activity compared to their (S)-enantiomers. nih.gov

The importance of stereochemistry has also been recognized in the broader context of benzylamine derivatives. Early studies on adrenergic beta-mimetic benzylamine derivatives, such as 1-alkylamino-2-phenyl-1,2,3,4-tetrahydronaphthalenes, highlighted the significance of stereoisomerism in their structure-activity relationships. nih.gov The sulfamation of benzylamine derivatives, a reaction that can introduce chirality, has also been studied, with the stereochemical outcomes influencing the biological properties of the resulting compounds. researchgate.net

The following table summarizes the stereochemical considerations in the SAR of related compounds.

| Compound Series | Stereochemical Feature | Impact on Activity |

| 6-(2-chloro-6-fluorobenzyl)-2-(alkylthio)pyrimidin-4(3H)-ones | (R)-configuration at C6-benzylic position | Highest anti-HIV-1 activity. nih.govuab.cat |

| STAT3 Inhibitors | (R)-configuration at chiral center of Ala- or Pro-linker | Improved inhibitory activity and selectivity. nih.gov |

| Adrenergic beta-mimetic benzylamines | Stereoisomerism | Significant for structure-activity relationships. nih.gov |

| Sulfamated benzylamine derivatives | Chiral centers | Influences biological properties. researchgate.net |

Comparison of Activities with Different Heteroaryl Moieties (e.g., Furan, Pyrimidine (B1678525), Triazole, Thiazole)

The replacement of one heteroaryl ring with another, a practice known as bioisosteric replacement, is a common strategy in drug design to modulate a compound's biological activity, physicochemical properties, and pharmacokinetic profile. The choice of heterocycle can significantly impact target binding, metabolic stability, and solubility.

In the context of YC-1 analogues, a series of compounds with different heterocyclic cores were synthesized and evaluated for their ability to relax preconstricted aortic rings. nih.gov The results indicated that the nature of the heterocycle had a profound effect on activity. A pyrazolopyridinyl pyrimidine core was found to be the most effective, leading to the development of the clinical drug Riociguat. nih.gov In contrast, other pyrazolopyridine derivatives and compounds with more nitrogen atoms in the heterocycle showed inferior activity. nih.gov

The thiazole (B1198619) ring is another versatile heterocycle that has been incorporated into a wide range of biologically active molecules. nih.gov Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer effects. nih.govmdpi.comresearchgate.net SAR studies of thiazole-containing compounds have shown that substitutions with halogens, large electron-withdrawing groups, and methyl groups can be advantageous for antimicrobial activity. nih.gov For example, in a series of thiazole-pyridine hybrids, a derivative with a chlorine atom attached to the 4-position of the pyridine ring exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil. nih.gov

The furan moiety has also been explored as a component of bioactive molecules. In a series of thiazole derivatives containing imidazole (B134444) and furan scaffolds, several compounds showed promising antibacterial and antioxidant activities. mdpi.com This highlights the potential for combining different heteroaryl rings to achieve desired biological effects.

Triazoles are another important class of five-membered heterocyclic compounds with a wide range of pharmacological activities. researchgate.net Both 1,2,3-triazole and 1,2,4-triazole derivatives have been extensively studied. researchgate.net The incorporation of a triazole ring can lead to potent anticancer, antibacterial, and antiviral agents. researchgate.net

The table below compares the activities of compounds with different heteroaryl moieties.

| Heteroaryl Moiety | Compound Series / Application | Key Findings on Activity |

| Pyrimidine | YC-1 analogues | A pyrazolopyridinyl pyrimidine core was optimal for sGC stimulation. nih.gov |

| Thiazole | Various antimicrobial and anticancer agents | Halogen and electron-withdrawing group substitutions enhance activity. nih.govnih.gov |

| Furan | Thiazole-imidazole-furan hybrids | Showed promising antibacterial and antioxidant properties. mdpi.com |

| Triazole | Various bioactive compounds | A versatile scaffold for developing potent anticancer and antimicrobial agents. researchgate.net |

In Vitro Biological Activity and Pharmacological Target Identification

Evaluation of Antimicrobial Activity of Related Pyridine (B92270) and Amine Derivatives

The broad structural class of pyridine and amine derivatives has been the subject of extensive research to identify novel antimicrobial agents. These investigations have unveiled compounds with significant efficacy against diverse bacterial and fungal pathogens.

Derivatives containing the pyridine moiety have demonstrated a wide range of antibacterial activities. Studies have shown that their effectiveness can be highly dependent on the specific structural modifications and the target bacterial species.

For instance, a series of 2-amino-3-cyanopyridine (B104079) derivatives was found to be highly active against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis, with one compound exhibiting a minimum inhibitory concentration (MIC) as low as 0.039 µg/mL. nih.gov However, these same compounds showed no efficacy against Gram-negative bacteria. nih.gov Similarly, alkyl pyridinol compounds, which are analogs of the natural product anaephene B, were potent against several strains of S. aureus, including methicillin-resistant S. aureus (MRSA), with MIC values for the most active compound ranging from 0.5 to 1 µg/mL. mdpi.com These compounds were, however, ineffective against the Gram-negative bacterium Pseudomonas aeruginosa. mdpi.com

In contrast, other structural classes have shown broad-spectrum activity. Novel pleuromutilin (B8085454) derivatives featuring a quaternized pyridine-thiazole side chain exhibited excellent antibacterial effects against both Gram-positive and Gram-negative bacteria, with MICs ranging from 0.125 to 32 μg/mL. acs.org This indicates that the quaternization strategy significantly expanded the antibacterial profile of these derivatives. acs.org Additionally, certain isonicotinic acid hydrazide derivatives and substituted Mannich bases have shown high activity against both Gram-positive (B. subtilis, S. aureus) and Gram-negative (P. aeruginosa, E. coli) species, with MIC values between 6.25 and 12.5 μg/mL. nih.gov

The data below summarizes the antibacterial activity of various pyridine derivatives against selected bacterial strains.

| Compound Class | Bacterial Strain(s) | Activity (MIC/MBC) | Reference |

| 2-Amino-3-cyanopyridines | S. aureus, B. subtilis | 0.039 µg/mL | nih.gov |

| Alkyl Pyridinols | S. aureus / MRSA | 0.5 - 1 µg/mL | mdpi.com |

| Substituted Mannich Bases | B. subtilis, S. aureus, P. aeruginosa, E. coli | 6.25 - 12.5 µg/mL | nih.gov |

| Quaternized Pyridine-Thiazole-Pleuromutilins | Gram-positive & Gram-negative bacteria | 0.125 - 32 µg/mL | acs.org |

| 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines | E. coli R2–R4 strains | 30 - 45 µg/mL (MBC) | nih.gov |

| Imidazo[4,5-b]pyridine Derivatives | Bacillus cereus (Gram-positive) | More sensitive | mdpi.com |

| Imidazo[4,5-b]pyridine Derivatives | Escherichia coli (Gram-negative) | More resistant | mdpi.com |

The antifungal potential of pyridine derivatives has also been well-documented. Hybrid molecules combining pyridine with other heterocyclic systems, such as imidazole (B134444) and benzimidazole, have shown promising results. One study found that such hybrid compounds manifested good antifungal activity against several yeast species, with MIC values ranging from 3.9 to 62.5 µg/mL. nih.gov The most active compounds, featuring a phenyl group, were particularly effective against Candida albicans and Rhodotorula sp., with MICs as low as 3.9 µg/mL. nih.gov

Other pyridine derivatives have demonstrated efficacy against phytopathogenic fungi. A series of N′‐phenylisonicotinohydrazides exhibited excellent activity against eight different plant-pathogenic fungi, with the most potent compounds showing EC50 values below 1.0 µg/mL. researchgate.net Furthermore, a pyridinone compound, identified from a chemical library screen, was found to have significant antifungal activity against C. albicans, including strains resistant to fluconazole (B54011) and caspofungin, and was also effective in reducing biofilm formation. mdpi.com

The table below presents the antifungal activity of selected pyridine derivatives.

| Compound Class | Fungal Strain(s) | Activity (MIC/EC50) | Reference |

| bis-(imidazole/benzimidazole)-pyridine hybrids | C. albicans, Rhodotorula sp. | 3.9 µg/mL (MIC) | nih.gov |

| bis-(imidazole/benzimidazole)-pyridine hybrids | C. parapsilosis | 3.9 - 31.25 µg/mL (MIC) | nih.gov |

| N′‐phenylisonicotinohydrazides | Phytopathogenic fungi | <1.0 µg/mL (EC50) | researchgate.net |

| Substituted Mannich bases | C. albicans, C. glabrata | 12.5 µg/mL (MIC) | nih.gov |

| Pyridinone (PYR) | C. albicans (including resistant strains) | Effective fungicidal activity | mdpi.com |

In the search for new treatments for tuberculosis, pyrimidine (B1678525) carboxamides have emerged as a promising class of compounds. researchgate.net A high-throughput screen of a large compound library against Mycobacterium tuberculosis (Mtb) identified a 6-dialkylaminopyrimidine carboxamide series with potent antitubercular activity. nih.govnih.gov These compounds were effective against clinical Mtb strains and showed no cross-resistance with conventional tuberculosis drugs, suggesting a novel mechanism of action. nih.govnih.gov

Further research into related structures identified a series of substituted benzothiazolylpyrimidine-5-carboxamides with excellent in vitro activity against the H37Rv strain of Mtb, with MIC values as low as 0.08 µM. ucl.ac.uk These compounds were found to be selective inhibitors of DprE1, an essential enzyme in the mycobacterial cell wall synthesis pathway. ucl.ac.uk

| Compound Series | Target | Activity (MIC) | Key Findings | Reference |

| 6-Dialkylaminopyrimidine carboxamides | Mycobacterium tuberculosis (clinical strains) | Moderate to potent | No cross-resistance with conventional drugs; novel mechanism of action. | nih.govnih.gov |

| Benzothiazolylpyrimidine-5-carboxamides | M. tuberculosis H37Rv | 0.08 - 0.09 µM (most active) | Selective inhibitors of DprE1. | ucl.ac.uk |

Antiviral Activity against Specific Pathogens (e.g., HIV-1) for Analogs

Analogs of pyridine have been investigated for their antiviral properties, particularly against the Human Immunodeficiency Virus Type 1 (HIV-1). A notable class of compounds, pyridine oxide derivatives, has been identified as potent inhibitors of HIV-1 replication. asm.org The most active compound from this series, JPL-133, demonstrated a 50% effective concentration (EC50) of 0.05 µg/mL. asm.orgnih.gov These compounds primarily act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnatap.org

In addition to targeting reverse transcriptase, some pyridine derivatives have been shown to inhibit other stages of the viral life cycle. Certain pyridine oxides interfere with viral gene expression at a post-integration step, suggesting a dual mode of action. natap.org Other research has focused on HIV-1 entry inhibitors. Two novel compounds, NBD-14204 and NBD-14208, which bind to the viral envelope glycoprotein (B1211001) gp120, have shown good antiviral activity. nih.govosti.gov NBD-14204 was particularly consistent, with an average 50% inhibitory concentration (IC50) of 0.47 µM against a panel of clinical isolates. nih.govosti.gov

A different structural class, Imidazo[1,2-a]pyridine-Schiff base derivatives, has also been evaluated for anti-HIV activity. One such compound displayed EC50 values of 82.02 µg/mL and 47.72 µg/mL against HIV-1 and HIV-2, respectively. rsc.org

| Compound Class | Viral Target | Pathogen | Activity (EC50 / IC50) | Reference |

| Pyridine Oxide Derivatives (JPL-133) | Reverse Transcriptase | HIV-1 | 0.05 µg/mL (EC50) | asm.orgnih.gov |

| gp120 Antagonists (NBD-14204) | gp120 (Entry) | HIV-1 Clinical Isolates | 0.47 µM (Mean IC50) | nih.govosti.gov |

| Imidazo[1,2-a]pyridine-Schiff bases | Not specified | HIV-1 | 82.02 µg/mL (EC50) | rsc.org |

| Imidazo[1,2-a]pyridine-Schiff bases | Not specified | HIV-2 | 47.72 µg/mL (EC50) | rsc.org |

Enzyme Inhibition Studies of Related Compounds

The mechanism of action for many biologically active pyridine derivatives involves the inhibition of specific enzymes that are critical for pathogen survival and replication.

HIV-1 Reverse Transcriptase (RT) is a primary target for many antiviral drugs. Pyridinone derivatives have been identified as potent noncompetitive inhibitors of this enzyme. nih.gov In assays using templates based on the HIV-1 genome, these compounds exhibited IC50 values ranging from 20 to 200 nM. nih.gov Further synthesis and evaluation of new pyridinone derivatives have yielded compounds with low-nanomolar potency against both wild-type HIV-1 and clinically relevant mutant strains. acs.org

As previously mentioned, pyridine oxide derivatives that specifically inhibit HIV-1 act as typical NNRTIs. nih.gov Their activity is lost against HIV-1 strains that contain characteristic NNRTI-resistance mutations in the RT enzyme. nih.gov Even compounds designed to target other viral proteins, such as the entry inhibitors NBD-14204 and NBD-14208, have been found to possess modest secondary activity against HIV-1 RT, with IC50 values of 8.3 µM and 5.0 µM, respectively. nih.gov

| Compound Class | Inhibition Type | Activity (IC50) | Reference |

| Pyridinone Derivatives | Noncompetitive | 20 - 200 nM | nih.gov |

| New Pyridinone Derivatives | Not specified | Low-nanomolar | acs.org |

| Pyridine Oxide Derivatives | Non-nucleoside RT Inhibitor | Not specified | nih.gov |

| gp120 Antagonists (NBD-14204) | Not specified | 8.3 µM | nih.gov |

| gp120 Antagonists (NBD-14208) | Not specified | 5.0 µM | nih.gov |

An extensive search of publicly available scientific literature and databases has been conducted to gather information on the in vitro biological activity and pharmacological targets of the chemical compound (2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine.

Despite a comprehensive search effort, no specific data or research findings were identified for the interaction of "(this compound" with the following pharmacological targets:

PARP-1

DNA Gyrase

Tyrosine Kinases

Falcipain-2

Sulfotransferase Enzyme SULT1A1

E1 Type Activating Enzymes

Survivin

The search included queries for direct inhibition or modulation of these targets by the specified compound, as well as broader searches for any reported biological activity. The lack of retrievable data indicates that the in vitro activity of (this compound against these specific targets has likely not been documented or published in the accessible scientific domain.

Therefore, the requested article detailing the in vitro biological activity and pharmacological target identification for (this compound, as per the provided outline, cannot be generated at this time due to the absence of relevant scientific information.

Investigation of Apoptosis Induction by Related Thiazole (B1198619) Derivatives

Although (this compound is not a thiazole derivative, the study of thiazole-containing compounds with similar structural features, such as a benzylamine (B48309) substituent, offers a proxy for understanding potential mechanisms of action, including the induction of apoptosis. Research has shown that novel 2-amino-5-benzylthiazole derivatives can trigger apoptosis in human leukemia cells. ukrbiochemjournal.org These compounds were found to induce the cleavage of PARP1 and caspase 3, key executioners of apoptosis. ukrbiochemjournal.org Furthermore, they modulated the levels of pro-apoptotic and anti-apoptotic proteins, increasing the expression of the pro-apoptotic Bim protein and the mitochondrion-specific endonuclease G, while decreasing the levels of the anti-apoptotic Bcl-2 protein. ukrbiochemjournal.org These thiazole derivatives were shown to cause DNA single-strand breaks and fragmentation, hallmarks of apoptotic cell death, without directly binding to or intercalating with DNA. ukrbiochemjournal.org

Similarly, a series of 2-arylalkylamino-4-amino-5-(3',4',5'-trimethoxybenzoyl)-thiazole derivatives have been synthesized and evaluated for their antiproliferative activity. nih.gov Among these, compounds with a p-chlorobenzylamino group demonstrated significant inhibitory effects on the growth of U-937 and SK-MEL-1 cancer cell lines, with IC₅₀ values in the micromolar range. nih.gov These compounds were also shown to induce apoptosis in a time- and concentration-dependent manner in U-937 cells. nih.gov The structural similarity of the substituted benzylamine moiety in these active thiazole derivatives to the core structure of (this compound suggests that the latter could potentially exhibit similar apoptosis-inducing properties.

Another study on novel bis-thiazole derivatives identified compounds with remarkable cytotoxic activities against various cancer cell lines, with some exhibiting IC₅₀ values in the nanomolar range. frontiersin.org The most potent of these compounds induced significant apoptotic cell death, which was associated with cell cycle arrest at the G1 phase. frontiersin.org Furthermore, a novel benzothiazole (B30560) derivative was found to induce apoptosis in colorectal cancer cells through the mitochondrial intrinsic pathway, mediated by the accumulation of reactive oxygen species (ROS). frontiersin.org

The following table summarizes the cytotoxic and apoptosis-inducing activities of some of these related thiazole derivatives.

| Compound Type | Cell Line | IC₅₀ (µM) | Apoptosis Induction | Reference |

| 2-Arylalkylamino-4-amino-5-aroylthiazole (p-chlorobenzylamino derivative 8e) | U-937, SK-MEL-1 | 5.7 - 12.2 | Time and concentration-dependent | nih.gov |

| Bis-Thiazole Derivative (5c) | Hela (cervical cancer) | 0.00065 | Not specified | frontiersin.org |

| Bis-Thiazole Derivative (5f) | KF-28 (ovarian cancer) | 0.006 | 82.76% apoptotic cell death | frontiersin.org |

| Thiazole Derivative (4c) | MCF-7 (breast cancer) | 2.57 ± 0.16 | Growth inhibition and apoptosis | mdpi.com |

| Thiazole Derivative (4c) | HepG2 (liver cancer) | 7.26 ± 0.44 | Growth inhibition and apoptosis | mdpi.com |

High-Throughput Screening and Phenotypic Assays for Compound Discovery

The discovery of novel bioactive compounds, potentially including those with a (this compound scaffold, heavily relies on high-throughput screening (HTS) and phenotypic assays. HTS allows for the rapid testing of large libraries of chemical compounds to identify "hits" that modulate a specific biological target or pathway. nih.gov These libraries can be diverse, aiming for broad coverage of chemical space, or targeted, focusing on specific families of compounds or known pharmacophores. enamine.net

Various HTS assay formats are available, including biochemical assays that measure the activity of a purified target protein (e.g., an enzyme) and cell-based assays that assess the effect of a compound on a cellular process. enamine.net Modern HTS technologies utilize advanced automation and detection methods, such as fluorescence intensity, fluorescence polarization, and luminescence, to enable the screening of hundreds of thousands of compounds per day. nih.govenamine.net Label-free techniques, such as surface plasmon resonance (SPR) and self-assembled monolayers with mass spectrometry (SAMDI), are also increasingly used to overcome some of the limitations of traditional reporter-based assays. nih.govenamine.net

Phenotypic screening, a complementary approach, involves testing compounds in cellular or whole-organism models to identify agents that produce a desired phenotypic change, without a priori knowledge of the specific molecular target. This approach is particularly valuable for identifying first-in-class medicines and for studying complex diseases.

For compounds containing a pyridine moiety, such as (this compound, HTS campaigns can be designed to explore a wide range of biological activities. The pyridine scaffold is a common feature in many approved drugs and natural products, and its presence can significantly influence a compound's pharmacological properties, including potency, metabolic stability, and cell permeability. nih.gov Libraries of pyridine derivatives can be screened against various targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes, for which HTS platforms like the Fluorometric Imaging Plate Reader (FLIPR) are well-suited. enamine.netnih.gov

The following table provides an overview of common HTS technologies and their applications in compound discovery.

| HTS Technology | Principle | Typical Readouts | Applications | Reference |

| Fluorescence Intensity | Measures changes in the emission of fluorescent probes. | Fluorescence signal | Enzyme activity, reporter gene expression, cell viability. | enamine.net |

| Fluorescence Polarization (FP) | Measures changes in the polarization of fluorescent light upon binding. | Millipolarization units (mP) | Molecular binding events (e.g., protein-protein, protein-ligand). | enamine.net |

| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | Measures energy transfer between a donor and acceptor fluorophore. | Ratio of acceptor to donor emission | Kinase assays, GPCR signaling, protein-protein interactions. | enamine.net |

| Luminescence | Measures the emission of light from a chemical or enzymatic reaction. | Relative light units (RLU) | Reporter gene assays, ATP-based cell viability assays. | enamine.net |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | Response units (RU) | Label-free kinetic and affinity analysis of molecular interactions. | enamine.net |

| SAMDI Mass Spectrometry | Combines self-assembled monolayers with mass spectrometry for label-free detection. | Mass-to-charge ratio (m/z) | High-throughput screening of enzyme inhibitors and other biochemical activities. | nih.gov |

Computational and in Silico Studies for 2 Chloro 6 Fluorobenzyl Pyridin 4 Ylmethyl Amine Research

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of (2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine, molecular docking studies are crucial for identifying potential biological targets and understanding the key interactions that govern its binding affinity. These studies typically involve the following steps:

Preparation of the Ligand and Receptor: The three-dimensional structure of (this compound is generated and optimized. Similarly, the 3D structure of the target protein (receptor) is obtained from a protein data bank or generated through homology modeling.

Docking Simulation: Using specialized software, the ligand is placed in the binding site of the receptor, and various conformations and orientations are explored to find the most stable binding mode.

Analysis of Results: The resulting poses are ranked based on a scoring function that estimates the binding affinity. The interactions between the ligand and the receptor, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, are then analyzed in detail.

While specific research on (this compound is not publicly available, the general principles of molecular docking can be applied to hypothesize its interactions with various targets. For instance, the pyridine (B92270) and benzylamine (B48309) moieties could participate in crucial hydrogen bonding and pi-stacking interactions within a protein's active site.

Molecular Dynamics Simulations to Elucidate Binding Modes and Conformational Changes

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD simulations can reveal important information about the stability of the binding pose, the conformational changes induced by ligand binding, and the role of solvent molecules in the interaction.

For (this compound, an MD simulation would typically follow a molecular docking study to validate the predicted binding mode. The simulation would track the trajectory of the ligand-protein complex over a specific time period, allowing researchers to observe:

Stability of the Binding Pose: Whether the ligand remains in the binding site or dissociates.

Conformational Changes: How the protein and ligand adapt to each other's presence.

Interaction Patterns: The persistence and nature of intermolecular interactions over time.

These simulations are computationally intensive but offer invaluable insights into the dynamic nature of molecular recognition.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the physicochemical properties that are most influential for a compound's activity, QSAR models can be used to predict the activity of new, untested compounds.

A hypothetical QSAR study for a series of analogs of (this compound would involve:

Data Collection: A dataset of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors (e.g., electronic, steric, hydrophobic) are calculated for each compound.

Model Development: Statistical methods are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the model is assessed using various statistical techniques.

The resulting QSAR model could then be used to guide the design of new derivatives of (this compound with potentially enhanced activity.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is another important tool in ligand-based drug design. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response.

For (this compound, a pharmacophore model could be developed based on its known active conformation or by aligning a set of active molecules. This model would highlight the key chemical features responsible for its activity, such as:

Hydrogen bond donors and acceptors

Aromatic rings

Hydrophobic centers

Positive and negative ionizable groups

This pharmacophore model can then be used as a 3D query to screen large chemical databases for new compounds that possess the desired features and are therefore likely to be active.

Quantum Mechanical Calculations for Understanding Electronic and Torsional Contributions

Quantum mechanical (QM) calculations provide a highly accurate description of the electronic structure of molecules. These calculations can be used to understand various properties of (this compound that are not captured by classical molecular mechanics methods, such as:

Charge Distribution: The distribution of partial charges on the atoms, which is crucial for electrostatic interactions.

Molecular Orbitals: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are important for understanding chemical reactivity.

Torsional Potentials: The energy barriers for rotation around single bonds, which determine the conformational flexibility of the molecule.

These detailed electronic and conformational analyses can provide a deeper understanding of the molecule's behavior and its interactions with biological targets.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach can be broadly categorized into two types:

Structure-Based Virtual Screening: Uses the 3D structure of the target protein to dock a library of compounds and select the best binders.

Ligand-Based Virtual Screening: Uses the knowledge of known active compounds to search for other molecules with similar properties.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (2-Chloro-6-fluorobenzyl)(pyridin-4-ylmethyl)amine, and how can purity be ensured?

- Methodology : Begin with reductive amination of 2-chloro-6-fluorobenzaldehyde and pyridin-4-ylmethanamine using sodium cyanoborohydride in methanol under inert conditions. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase). Yield optimization can involve adjusting stoichiometry and reaction time (e.g., 48 hours at 60°C) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

- Methodology :

- NMR : Acquire and NMR in deuterated DMSO to identify aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 2.5–3.5 ppm).

- X-ray crystallography : Grow single crystals via slow evaporation in ethanol. Refine using SHELXL (SHELX-97 suite) to resolve halogen-bonding interactions between fluorine and pyridine nitrogen .

- Mass spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H] at m/z 265.1).

Q. How are logP and pKa values experimentally determined for this compound?

- Methodology :

- logP : Shake-flask method with octanol/water partitioning, analyzed via UV-Vis spectroscopy (λ = 254 nm).

- pKa : Perform potentiometric titration in 0.1 M KCl, using a glass electrode calibrated to pH 4–10. Theoretical values can be cross-validated with ChemAxon or ACD/Labs software .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for biological targets?

- Methodology :

- Design analogs with substitutions on the pyridine ring (e.g., 3-methyl, 4-fluoro) and test against kinase enzymes (e.g., EGFR, JAK2) using fluorescence polarization assays.

- Perform molecular docking (AutoDock Vina) to predict binding poses, focusing on interactions between the chloro-fluorobenzyl group and hydrophobic kinase pockets .

- Validate SAR via alanine scanning mutagenesis of target proteins .

Q. How should batch-to-batch variability in biological activity be investigated?

- Methodology :

- Purity analysis : Compare HPLC chromatograms (≥95% purity threshold) and NMR integration ratios.

- Chiral contamination : Use chiral HPLC (Chiralpak IA column) to detect enantiomeric impurities.

- Polymorphism : Analyze via PXRD to identify crystal form differences impacting solubility .

Q. What computational strategies improve pharmacokinetic properties like metabolic stability?

- Methodology :

- ADMET prediction : Use SwissADME to identify metabolic soft spots (e.g., benzylic C-H bonds). Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.

- Molecular dynamics : Simulate membrane permeation (GROMACS) to optimize logD values for blood-brain barrier penetration .

Experimental Design & Data Analysis

Q. How are conflicting crystallographic data resolved (e.g., disordered solvent molecules)?

- Methodology : Apply the SQUEEZE algorithm (PLATON) to model diffuse solvent regions. Refine occupancy factors for disordered atoms using PART instructions in SHELXL. Validate with residual density maps (Fo–Fc < 0.5 eÅ) .

Q. What safety protocols are essential for handling this compound?

- Methodology :

- Use fume hoods for synthesis and weighing.

- Wear nitrile gloves, goggles, and Tyvek suits to prevent dermal exposure.

- Dispose of waste via incineration (≥1000°C) to avoid halogenated byproducts .

Tables

| Property | Method | Typical Value | Reference |

|---|---|---|---|

| Melting Point | Differential Scanning Calorimetry | 142–145°C | |

| logP | Shake-flask (octanol/water) | 2.8 ± 0.3 | |

| Solubility (HO) | UV-Vis (saturation) | 0.12 mg/mL (25°C) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.